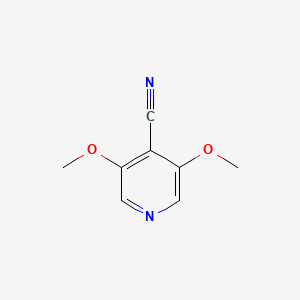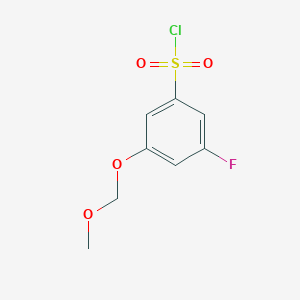![molecular formula C9H14O2 B13462422 2-{Bicyclo[1.1.1]pentan-1-yl}-2-methylpropanoic acid](/img/structure/B13462422.png)
2-{Bicyclo[1.1.1]pentan-1-yl}-2-methylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{Bicyclo[1.1.1]pentan-1-yl}-2-methylpropanoic acid is a compound that features a unique bicyclo[1.1.1]pentane (BCP) core. This structure is known for its high strain and three-dimensionality, making it an interesting subject for various scientific studies. The BCP motif has gained attention in drug discovery as a bioisostere for internal alkynes, tert-butyl groups, and mono-substituted/1,4-disubstituted arenes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of the bicyclo[1.1.1]pentane framework can be achieved through several methods:
Carbene Insertion: This involves the insertion of a carbene into the central bond of bicyclo[1.1.0]butane.
Radical or Nucleophilic Addition: This method involves the addition of radicals or nucleophiles across the central bond of [1.1.1]propellane.
Industrial Production Methods:
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, although specific conditions and products are not extensively detailed in the literature.
Substitution: The BCP core can undergo substitution reactions, particularly at the bridgehead positions.
Common Reagents and Conditions:
Radicals: Radical reactions are common, often involving hydrogen atom abstraction.
Nucleophiles: Nucleophilic additions are also prevalent, particularly in the formation of BCP boronates.
Major Products: The major products formed from these reactions typically include various substituted BCP derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
2-{Bicyclo[1.1.1]pentan-1-yl}-2-methylpropanoic acid has several applications across different fields:
Mechanism of Action
The mechanism by which 2-{Bicyclo[1.1.1]pentan-1-yl}-2-methylpropanoic acid exerts its effects is primarily through its structural properties. The high strain and three-dimensionality of the BCP core allow it to interact uniquely with molecular targets, potentially enhancing binding affinity and selectivity . The compound can also serve as a bioisostere, replacing other functional groups to improve the pharmacokinetic properties of drug candidates .
Comparison with Similar Compounds
Bicyclo[1.1.1]pentane: The parent compound, used as a bioisostere for phenyl rings.
Cubanes: Another highly strained, three-dimensional structure used in similar applications.
Higher Bicycloalkanes: These compounds share the three-dimensionality and strain characteristics of BCP derivatives.
Uniqueness: 2-{Bicyclo[1.1.1]pentan-1-yl}-2-methylpropanoic acid stands out due to its specific substitution pattern, which can enhance its utility in drug discovery and materials science .
Properties
Molecular Formula |
C9H14O2 |
|---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
2-(1-bicyclo[1.1.1]pentanyl)-2-methylpropanoic acid |
InChI |
InChI=1S/C9H14O2/c1-8(2,7(10)11)9-3-6(4-9)5-9/h6H,3-5H2,1-2H3,(H,10,11) |
InChI Key |
JLGCIQPDDSNAAW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)O)C12CC(C1)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amino}methyl)-6-methylphenol hydrochloride](/img/structure/B13462341.png)
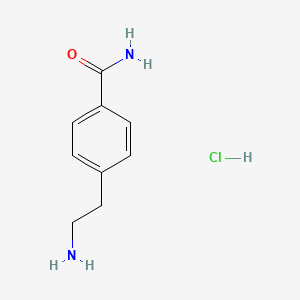
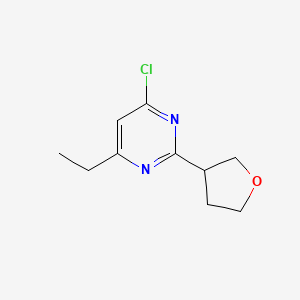
![3-Cycloheptylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13462363.png)
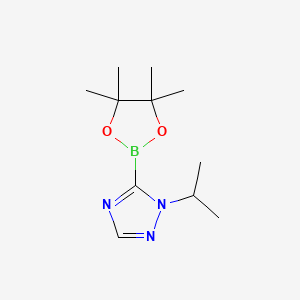
![3-Benzyl-9,9-difluoro-3,7-diazabicyclo[3.3.1]nonane dihydrochloride](/img/structure/B13462381.png)
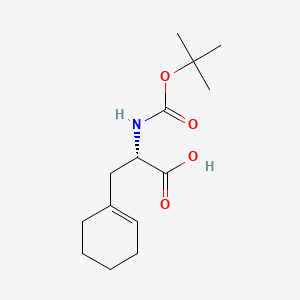
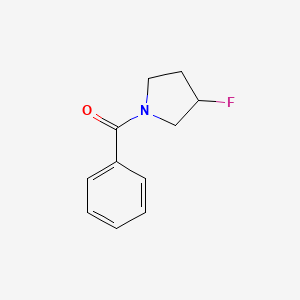

![Sodium2-{[(tert-butoxy)carbonyl]amino}ethane-1-sulfinate](/img/structure/B13462414.png)
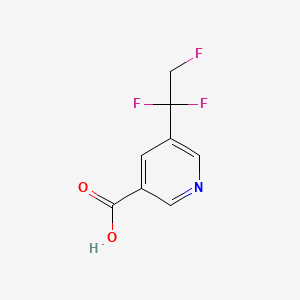
![N-[(2-chloro-5-methoxyphenyl)methyl]-N-methylsulfamoyl chloride](/img/structure/B13462426.png)
